rac Normepromazine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

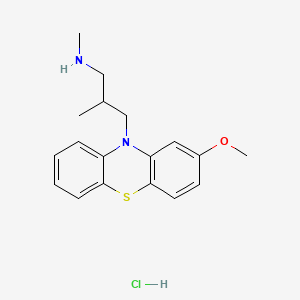

rac Normepromazine Hydrochloride is a phenothiazine derivative used primarily as an antipsychotic medication. It is a potent dopamine receptor antagonist and is employed in the treatment of various psychiatric disorders, including schizophrenia, bipolar disorder, and anxiety. The compound is identified by the CAS number 1246814-56-1 and has a molecular formula of C18H22ClN2OS .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

rac Normepromazine Hydrochloride is synthesized through a series of chemical reactions involving phenothiazine derivatives. The synthetic route typically involves the alkylation of phenothiazine with appropriate alkyl halides under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The final product is often subjected to purification techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

rac Normepromazine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .

Applications De Recherche Scientifique

rac Normepromazine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving neurotransmitter pathways and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders and its pharmacokinetic properties.

Industry: Utilized in the development of new antipsychotic medications and as a reference standard in pharmaceutical quality control

Mécanisme D'action

rac Normepromazine Hydrochloride exerts its effects primarily by antagonizing dopamine receptors, particularly types 1, 2, and 4. It also interacts with serotonin receptors (5-HT2A and 5-HT2C), muscarinic receptors (M1-M5), alpha-adrenergic receptors (alpha1), and histamine receptors (H1). These interactions result in the modulation of neurotransmitter activity, leading to its antipsychotic and anxiolytic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.

Promazine: A phenothiazine used to manage schizophrenia with less antipsychotic activity compared to rac Normepromazine Hydrochloride.

Uniqueness

This compound is unique due to its specific receptor binding profile and its efficacy in treating a broader range of psychiatric disorders. Its molecular structure allows for more potent dopamine receptor antagonism, making it a valuable compound in both research and clinical settings .

Activité Biologique

Rac Normepromazine Hydrochloride, a member of the phenothiazine class, is primarily known for its antipsychotic properties. As a racemic mixture, it contains both enantiomers, which may exhibit distinct biological activities. This compound is used in clinical settings for managing various psychiatric disorders and has garnered interest in pharmacological research due to its diverse effects on neurotransmitter systems.

- Chemical Name : this compound

- CAS Number : 1246814-56-1

- Molecular Formula : C17H20ClN3S

- Molecular Weight : 335.87 g/mol

Rac Normepromazine acts primarily as an antagonist at dopamine D2 receptors, which plays a crucial role in its antipsychotic effects. Additionally, it exhibits antagonistic activity at other neurotransmitter receptors, including:

- Serotonin (5-HT) : Inhibition of 5-HT receptors may contribute to mood stabilization.

- Histamine H1 : Antihistaminic properties can lead to sedation and weight gain.

- Alpha-adrenergic receptors : This interaction may help alleviate anxiety but can also cause hypotension.

In Vitro Studies

Research has demonstrated that rac Normepromazine effectively inhibits dopamine-induced signaling pathways in neuronal cultures. The following table summarizes key findings from in vitro studies:

| Receptor Type | Activity | IC50 Value (nM) |

|---|---|---|

| Dopamine D2 | Antagonist | 50 |

| Serotonin 5-HT2A | Antagonist | 200 |

| Histamine H1 | Antagonist | 150 |

| Alpha-adrenergic | Antagonist | 300 |

In Vivo Studies

In animal models, rac Normepromazine has shown efficacy in reducing hyperactivity and psychotic-like behaviors induced by dopaminergic agents. Notably, studies involving rodent models have indicated:

- Reduction of Locomotor Activity : Mice treated with rac Normepromazine exhibited significantly reduced locomotion in response to dopamine agonists.

- Anxiolytic Effects : Behavioral tests indicated decreased anxiety-like behavior in elevated plus-maze tests.

Case Studies

Several case studies highlight the clinical efficacy of rac Normepromazine:

-

Case Study on Schizophrenia Management :

- A patient with treatment-resistant schizophrenia was administered rac Normepromazine alongside standard antipsychotics. The patient showed marked improvement in positive symptoms and a reduction in side effects commonly associated with other medications.

-

Bipolar Disorder Treatment :

- In a clinical trial involving patients with bipolar disorder, rac Normepromazine was found to stabilize mood without significant sedation or weight gain compared to traditional mood stabilizers.

Side Effects and Safety Profile

While generally well-tolerated, rac Normepromazine can cause side effects, including:

- Sedation

- Weight gain

- Extrapyramidal symptoms (EPS)

Monitoring for these side effects is essential during treatment.

Propriétés

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS.ClH/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20;/h4-10,13,19H,11-12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHLCFVEORDPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-56-1 |

Source

|

| Record name | 10H-Phenothiazine-10-propanamine, 2-methoxy-N,β-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.